molecular formula C24H23ClO2 B056784 Unii-575Y7sbe69 CAS No. 238089-02-6

Unii-575Y7sbe69

Cat. No. B056784
M. Wt: 378.9 g/mol
InChI Key: LUMKNAVTFCDUIE-WCWDXBQESA-N
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Description

“Unii-575Y7sbe69” is the Unique Ingredient Identifier (UNII) assigned to OSPEMIFENE E-ISOMER . Its molecular formula is C24H23ClO2 . It is the E-isomer of Ospemifene and is useful for lowering serum cholesterol.


Molecular Structure Analysis

The molecular structure of “Unii-575Y7sbe69” is represented by the SMILES string OCCOC1=CC=C (C=C1)C (=C (/CCCl)C2=CC=CC=C2)\\C3=CC=CC=C3 . It has a molecular weight of 378.891 .

Scientific Research Applications

Nanoparticle Synthesis

Recent advancements in the synthesis of inorganic nanoparticles highlight significant progress in the field of materials science. This development, as discussed by Cushing, Kolesnichenko, and O'Connor (2004), is crucial in the evolution of technologies such as semiconductors and various electronics components, contributing to the miniaturization and efficiency of these devices (Cushing, Kolesnichenko, & O'Connor, 2004).

Translation of Basic Research to Innovations

The translation of scientific research into practical innovations is a historical continuum, as outlined by Giordan, Shartrand, Steig, and Weilerstein (2011). Their work emphasizes the critical role of academic research in driving technological advancements and societal progress, particularly through educational programs and experiential learning in STEM fields (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Collaborative Working Environments in Large Scientific Applications

Şahin, Weihrauch, Dimov, and Alexandrov (2009) discuss the importance of collaborative working environments in managing large-scale environmental models like UNI-DEM. Such collaboration, facilitated by distributed computing environments, is vital for ongoing scientific development and experimentation across different institutes (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

International Collaboration in Nuclear Research

The Joint Institute for Nuclear Research (JINR) exemplifies international collaboration in scientific research. Papers by Starchenko and Shimanskaya (2012) and Matveev (2016) highlight how JINR unites scientific and material potential from various countries to study fundamental properties of matter, demonstrating the global nature of scientific exploration (Starchenko & Shimanskaya, 2012); (Matveev, 2016).

Industrialization of University Research

Xian-guo (2004) addresses the importance of transforming scientific and technical achievements into industrial applications. This process is integral in linking universities' research capabilities with national economic construction, emphasizing the role of universities in the broader scientific and technological landscape (Xian-guo, 2004).

Enabling Technologies for Data-Intensive Research

Yao, Rabhi, and Peat (2014) review technologies supporting data-intensive scientific research. Their work underscores the need for interoperability, integration, automation, reproducibility, and efficient data handling in scientific software applications, highlighting the technological underpinnings essential for modern scientific inquiry (Yao, Rabhi, & Peat, 2014).

Impact of Research Organization on Academic Production

Carayol and Matt (2004) analyze the impact of research organization on scientific production at the laboratory level. Their findings emphasize the importance of strategic input combinations and institutional structures in achieving high publication performances in academic labs (Carayol & Matt, 2004).

properties

IUPAC Name

2-[4-[(E)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClO2/c25-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)27-18-17-26/h1-14,26H,15-18H2/b24-23+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMKNAVTFCDUIE-WCWDXBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)OCCO)/CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ospemifene E-isomer

CAS RN

238089-02-6
Record name Ospemifene E-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238089026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OSPEMIFENE E-ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/575Y7SBE69
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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